

Pharmacokinetics and in vivo metabolism of Butylone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylone**

Cat. No.: **B606430**

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of **Butylone**

Introduction

Butylone, also known as β -keto-N-methylbenzodioxolylbutanamine (bk-MBDB), is a psychoactive substance belonging to the phenethylamine, amphetamine, and substituted cathinone chemical classes.^{[1][2]} Structurally, it is the β -keto analogue of 1-(1,3-benzodioxol-5-yl)-N-methylbutanamine (MBDB) and a homologue of methylone.^{[1][3]} First synthesized in 1967, it remained a subject of academic interest until its emergence as a designer drug in the mid-2000s.^[1] **Butylone** acts as a stimulant, primarily by increasing extracellular levels of monoamines through its action as a potent inhibitor of norepinephrine and dopamine reuptake.^{[4][5][6]} This guide provides a comprehensive overview of the current scientific understanding of **Butylone**'s pharmacokinetics and its metabolic fate in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

While comprehensive human pharmacokinetic data for **Butylone** is not extensively documented in scientific literature, valuable insights have been derived from controlled studies in animal models. A key study conducted in female Sprague-Dawley rats provides the most detailed quantitative data available to date.^{[7][8]}

Data Presentation: Pharmacokinetic Parameters in Female Rats

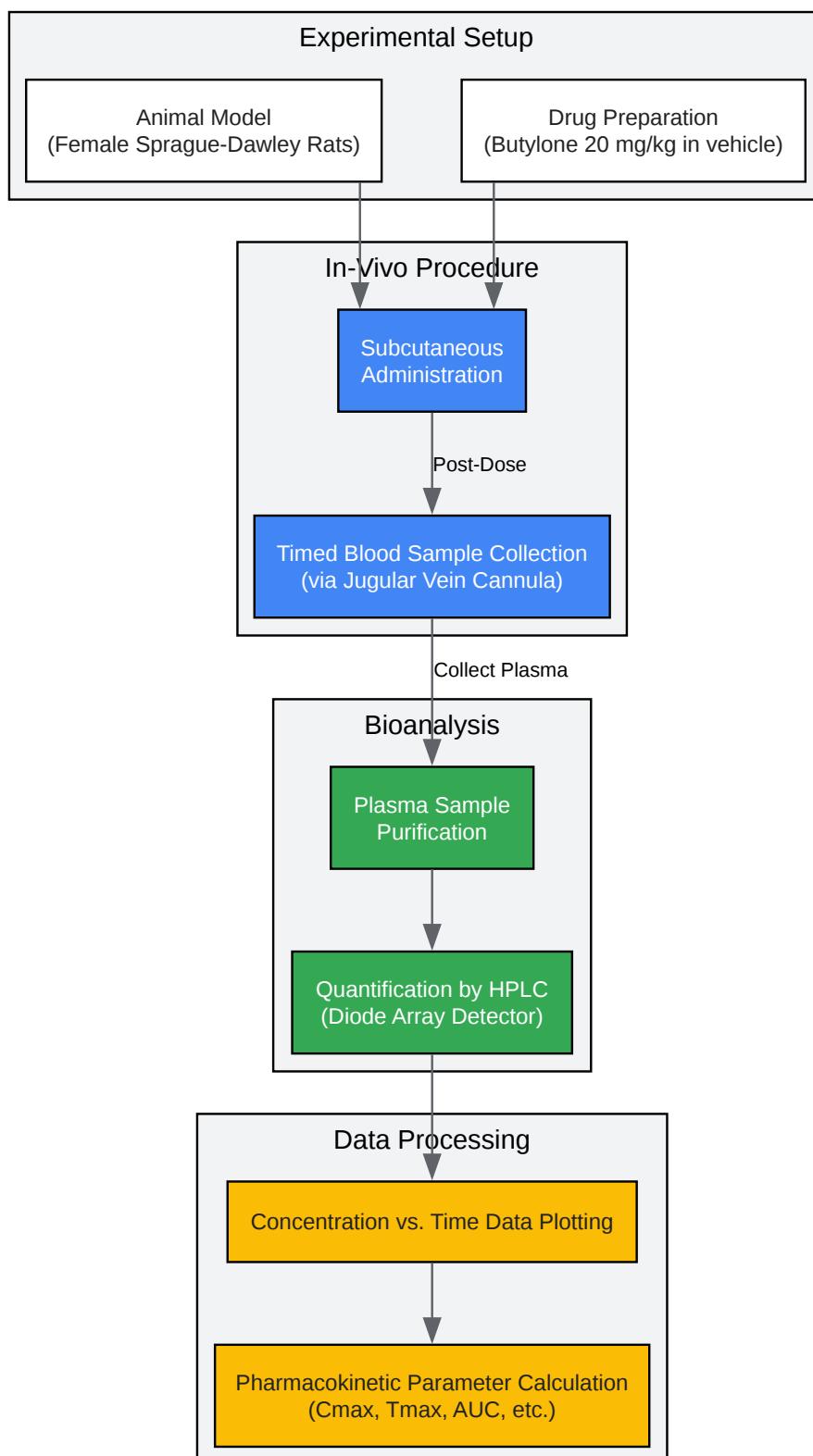
The following table summarizes the key pharmacokinetic parameters of **Butylone** following a single 20 mg/kg subcutaneous administration. For comparative context, data for the related synthetic cathinones methylone and pentylnone from the same study are also included.[7]

Parameter	Butylone	Methylone	Pentylnone	Units
Cmax	948.7 ± 117.8	954.1 ± 141.2	5252.6 ± 130.5	µg/L
Tmax	30.0 ± 0.0	30.0 ± 0.0	30.0 ± 0.0	min
AUC _{0-∞}	163,059 ± 14,021	169,328 ± 21,326	464,469 ± 37,307	µg/L * min
t _{1/2}	96.6 ± 7.5	133.5 ± 18.3	99.6 ± 6.9	min
Vd/F	24.1 ± 2.6	21.0 ± 3.4	3.5 ± 0.4	L/kg
CL _p /F	129.4 ± 11.2	128.7 ± 16.3	44.5 ± 3.5	mL/min

Data sourced from a study in female Sprague-Dawley rats following a 20 mg/kg subcutaneous dose.[7] Abbreviations: Cmax (Maximum concentration), Tmax (Time of maximum concentration), AUC_{0-∞} (Area under the concentration-time curve from zero to infinity), t_{1/2} (Elimination half-life), Vd/F (Apparent volume of distribution), CL_p/F (Apparent plasma clearance).

In this study, no significant differences were observed between **Butylone** and methylone in terms of Cmax or AUC.[7] However, methylone displayed a significantly longer elimination half-life (t_{1/2}) compared to **Butylone**.[7]

Experimental Protocol: Animal Pharmacokinetic Study


The quantitative data presented above was acquired using a specific and reproducible experimental protocol.[7][9]

- Subject Species: Female Sprague-Dawley rats.

- Drug Administration: A single subcutaneous (sc) injection of **Butylone** at a dose of 20 mg/kg. [7]
- Sample Collection: Plasma samples were collected at various time points via a jugular vein cannula.[7]
- Analytical Method: The concentration of **Butylone** in plasma samples was determined using a Shimadzu high-performance liquid chromatography (HPLC) system equipped with an autosampler and a diode array detector.[7] The samples were purified prior to analysis and injected into the HPLC to determine drug concentration over time.[7]

Visualization: Pharmacokinetic Experimental Workflow

The logical flow of the described pharmacokinetic study can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical in-vivo pharmacokinetic study of **Butylone**.

In Vivo Metabolism

Butylone is metabolized in the liver before its metabolites are excreted renally.^{[1][5]} Research based on human urine samples has identified three primary metabolic pathways.^{[1][2][4]} Interestingly, a significant portion of the parent drug is also excreted unchanged in the urine.^{[4][5]}


The principal metabolic routes are:

- Demethylenation and O-methylation: This is the most dominant pathway.^{[1][4]} It involves the opening of the methylenedioxy ring, which is then followed by O-methylation to form isomeric 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.^[4] The 4-hydroxy-3-methoxy metabolite is reported to be the most common.^{[1][2]} These hydroxylated metabolites are subsequently conjugated (e.g., with glucuronic acid) before excretion.^{[2][4]}
- β -Ketone Reduction: A second pathway involves the reduction of the β -ketone group on the cathinone structure to the corresponding alcohol, forming β -ketone reduced metabolites.^{[1][4]}
- N-dealkylation: This is considered a minor pathway for **Butylone**.^{[1][4]} It involves the removal of the methyl group from the nitrogen atom.^[4]

Metabolite Class	Metabolic Reaction	Key Resulting Structures	Prevalence
Hydroxy-methoxy Metabolites	Demethylenation, O-methylation, Conjugation	4-hydroxy-3-methoxy-N-methylcathinone, 3-hydroxy-4-methoxy-N-methylcathinone	Major ^[4]
Alcohol Metabolites	β -Ketone Reduction	Dihydro-butylone (alcohol form)	Secondary ^[4]
N-dealkyl Metabolites	N-demethylation	N-dealkyl butylone	Minor ^[4]

Visualization: Butylone Metabolic Pathways

The metabolic transformation of **Butylone** can be represented by the following diagram.

[Click to download full resolution via product page](#)

Caption: The three primary metabolic pathways of **Butylone**.

Experimental Protocol: Metabolite Identification

The identification of **Butylone**'s metabolites has been accomplished using established analytical toxicology techniques, primarily on human urine samples.[4]

- Sample Matrix: Human urine.[3][4]
- Pre-treatment: Samples often undergo enzymatic hydrolysis to cleave conjugated metabolites, making the primary metabolites available for analysis.[4]

- Extraction: A liquid-liquid extraction is typically performed to isolate the analytes from the biological matrix.[4][5]
- Analysis and Identification:
 - Gas Chromatography-Mass Spectrometry (GC/MS): This is a common method used for detection. Analysis can be performed on underivatized samples or after derivatization with agents like acetic anhydride (acetylation) or trifluoroacetic anhydride (TFA) to improve chromatographic properties.[4][5]
 - Liquid Chromatography-Mass Spectrometry (LC/MS/MS): Methods using LC coupled with tandem mass spectrometry and electrospray ionization have also been successfully employed for the analysis of **Butylone** and its metabolites.[4]

Conclusion

The pharmacokinetics of **Butylone** are characterized by rapid absorption and a half-life of approximately 1.6 hours in the female rat model, with clearance and distribution values comparable to its analogue, methylone.[7] The *in vivo* metabolism of **Butylone** is extensive and proceeds through three main pathways: a major route of demethylenation followed by O-methylation and conjugation, a secondary route of β -ketone reduction, and a minor route of N-dealkylation.[1][3][4] A notable characteristic is the excretion of a substantial amount of the unchanged parent drug in urine.[5] The detailed protocols for both pharmacokinetic assessment and metabolite identification rely on standard chromatographic and mass spectrometric techniques, providing a solid foundation for further research in drug metabolism, pharmacology, and forensic toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butylone - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]
- 3. academic.oup.com [academic.oup.com]
- 4. soft-tox.org [soft-tox.org]
- 5. Butylone (802575-11-7) for sale [vulcanchem.com]
- 6. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-EPMC6226823 - Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. - OmicsDI [omicsdi.org]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- To cite this document: BenchChem. [Pharmacokinetics and in vivo metabolism of Butylone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606430#pharmacokinetics-and-in-vivo-metabolism-of-butylone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com